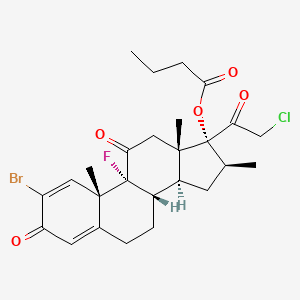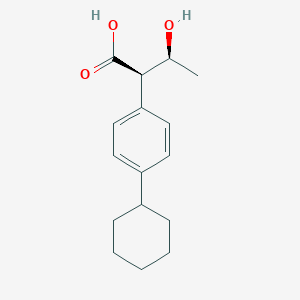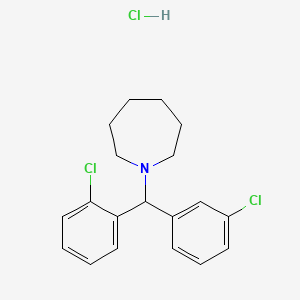
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride is a chemical compound with a complex structure, featuring a hexahydroazepine ring substituted with chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride and 3-chlorobenzyl chloride with hexahydroazepine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Hexahydro-1-((2-bromophenyl)(3-bromophenyl)methyl)-1H-azepine hydrochloride
- Hexahydro-1-((2-fluorophenyl)(3-fluorophenyl)methyl)-1H-azepine hydrochloride
- Hexahydro-1-((2-methylphenyl)(3-methylphenyl)methyl)-1H-azepine hydrochloride
Uniqueness
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride is unique due to the presence of chlorophenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds, making it valuable for targeted research and applications.
Propiedades
Número CAS |
126517-36-0 |
|---|---|
Fórmula molecular |
C19H22Cl3N |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)-(3-chlorophenyl)methyl]azepane;hydrochloride |
InChI |
InChI=1S/C19H21Cl2N.ClH/c20-16-9-7-8-15(14-16)19(17-10-3-4-11-18(17)21)22-12-5-1-2-6-13-22;/h3-4,7-11,14,19H,1-2,5-6,12-13H2;1H |
Clave InChI |
OFUHYBSYLCQVRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






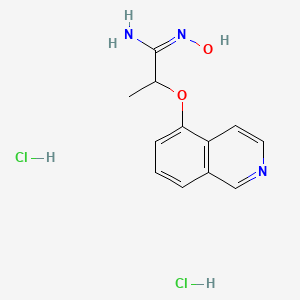

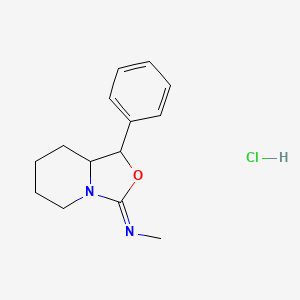
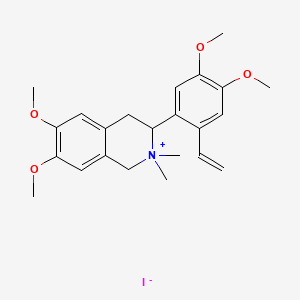
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
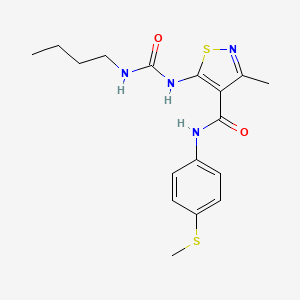
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)

